2-Bromo-1-fluorohexane
Description
2-Bromo-1-fluorohexane (C₆H₁₂BrF) is a halogenated alkane featuring bromine and fluorine substituents at the 2nd and 1st positions of a six-carbon chain, respectively. The juxtaposition of bromine (a strong leaving group) and fluorine (a highly electronegative atom) likely imparts unique reactivity, influencing its applications in pharmaceuticals, agrochemicals, or material science.
Properties
CAS No. |
105198-16-1 |
|---|---|
Molecular Formula |
C6H12BrF |
Molecular Weight |
183.06 g/mol |
IUPAC Name |
2-bromo-1-fluorohexane |
InChI |
InChI=1S/C6H12BrF/c1-2-3-4-6(7)5-8/h6H,2-5H2,1H3 |
InChI Key |
MNWYEJMNHVHPQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CF)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1-fluorohexane can be synthesized through a halogen exchange reaction. One common method involves the reaction of 2-bromohexane with a fluorinating agent such as potassium fluoride (KF) in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction typically proceeds under mild heating conditions to facilitate the exchange of the bromine atom with a fluorine atom.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-fluorohexane undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions (SN1 and SN2): The compound can participate in both SN1 and SN2 reactions, depending on the reaction conditions and the nature of the nucleophile.
Elimination Reactions (E2): Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide ions (OH-), cyanide ions (CN-), and alkoxide ions (RO-). The reactions are typically carried out in polar aprotic solvents such as acetone or DMSO.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are used to promote elimination reactions, often in solvents like ethanol or tert-butanol.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted hexanes, such as 2-fluorohexane when reacted with fluoride ions.
Elimination Reactions: The major products are alkenes, such as 1-hexene or 2-hexene, depending on the position of the eliminated hydrogen atom.
Scientific Research Applications
2-Bromo-1-fluorohexane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of molecules with specific biological activities.
Material Science: It is utilized in the synthesis of fluorinated polymers and materials with unique properties.
Chemical Biology: The compound is employed in the study of enzyme mechanisms and the development of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 2-Bromo-1-fluorohexane in chemical reactions involves the interaction of the bromine and fluorine atoms with various nucleophiles and bases. In nucleophilic substitution reactions, the bromine atom is displaced by the nucleophile, while in elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the elimination of the bromine atom.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Bromohexane (C₆H₁₃Br)
- Structure : Bromine at position 1 of a linear hexane chain.
- Key Differences :
- Substituent Effects : 1-Bromohexane lacks fluorine, reducing polarity and leaving-group synergy compared to 2-Bromo-1-fluorohexane. This impacts nucleophilic substitution (Sₙ2) rates, as bromine at position 1 in 1-Bromohexane is more sterically accessible than at position 2 in this compound .
- Physical Properties : Fluorine’s electronegativity in this compound may increase boiling point slightly compared to 1-Bromohexane due to dipole interactions.
(Bromomethyl)cyclohexane (C₇H₁₃Br)
- Structure : Bromomethyl group attached to a cyclohexane ring.
- Key Differences :
- Molecular Geometry : The cyclohexane ring introduces steric hindrance and rigidity, reducing conformational flexibility compared to this compound’s linear chain. This affects reaction kinetics, as Sₙ2 mechanisms are less favorable in cyclic systems .
- Molecular Weight : Higher molar mass (177.08 g/mol vs. ~193.07 g/mol for this compound) may correlate with higher melting/boiling points.
(2-Bromo-1-fluoroethyl)cyclohexane (C₈H₁₄BrF)
- Structure : Ethyl chain with bromine and fluorine substituents attached to a cyclohexane ring.
- Key Differences: Branching vs. Molar Mass: Higher molar mass (209.1 g/mol) compared to this compound (193.07 g/mol) suggests differences in volatility and solubility .
Data Table: Comparative Analysis of Key Parameters
| Compound | Molecular Formula | Molar Mass (g/mol) | Substituent Positions | Key Reactivity Features |
|---|---|---|---|---|
| This compound | C₆H₁₂BrF | 193.07 | Br (C2), F (C1) | Dual halogen synergy; polar C-F bond |
| 1-Bromohexane | C₆H₁₃Br | 165.07 | Br (C1) | High Sₙ2 accessibility |
| (Bromomethyl)cyclohexane | C₇H₁₃Br | 177.08 | Br (CH₂ on ring) | Steric hindrance; cyclic stability |
| (2-Bromo-1-fluoroethyl)cyclohexane | C₈H₁₄BrF | 209.10 | Br (C2), F (C1) on ethyl chain | Branching reduces Sₙ2 efficiency |
Research Findings and Implications
- This contrasts with 1-Bromohexane, where the absence of fluorine simplifies reaction pathways . Cyclohexane-based analogs (e.g., (Bromomethyl)cyclohexane) exhibit lower solubility in polar solvents due to hydrophobic ring structures, whereas linear chains like this compound may show improved miscibility .
- Synthetic Utility: The bromine-fluorine pairing in this compound could enable regioselective transformations, such as fluorination-retention in coupling reactions, a feature absent in mono-halogenated analogs.
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